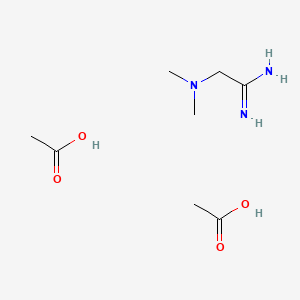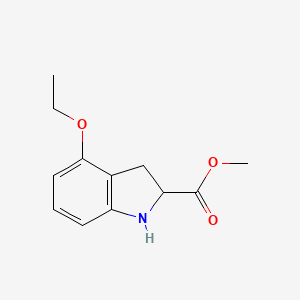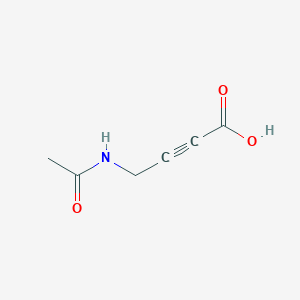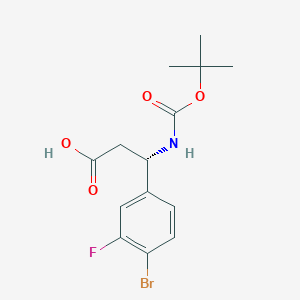
2-(Dimethylamino)acetimidamide diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)acetimidamide diacetate is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique chemical properties and reactivity, making it a valuable substance for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)acetimidamide diacetate typically involves the reaction of dimethylamine with acetimidamide under controlled conditions. The reaction is carried out in the presence of acetic acid, which acts as a catalyst and solvent. The resulting product is then purified through recrystallization or other suitable methods to obtain the diacetate form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethylamino)acetimidamide diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
2-(Dimethylamino)acetimidamide diacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of 2-(Dimethylamino)acetimidamide diacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Dimethylamino)ethyl methacrylate
- 2-(Dimethylamino)ethanimidamide hydrochloride
- 2-(Dimethylamino)ethyl acetate
Uniqueness
2-(Dimethylamino)acetimidamide diacetate is unique due to its specific chemical structure and reactivity
Propriétés
Formule moléculaire |
C8H19N3O4 |
|---|---|
Poids moléculaire |
221.25 g/mol |
Nom IUPAC |
acetic acid;2-(dimethylamino)ethanimidamide |
InChI |
InChI=1S/C4H11N3.2C2H4O2/c1-7(2)3-4(5)6;2*1-2(3)4/h3H2,1-2H3,(H3,5,6);2*1H3,(H,3,4) |
Clé InChI |
VBSCYCBAZRZHPL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)O.CN(C)CC(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-{3-azabicyclo[3.2.1]octane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide](/img/structure/B13492301.png)
![8-Amino-6-azaspiro[3.4]octan-7-one](/img/structure/B13492309.png)





![4-[(Tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid](/img/structure/B13492341.png)


![rac-2-[(3aR,6aS)-octahydrocyclopenta[c]pyrrol-2-yl]ethan-1-amine dihydrochloride, cis](/img/structure/B13492358.png)


